molecular formula C14H24N2O B14153927 2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- CAS No. 3921-99-1

2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)-

Katalognummer: B14153927
CAS-Nummer: 3921-99-1
Molekulargewicht: 236.35 g/mol
InChI-Schlüssel: IKAJETJPQJCSFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their versatile biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- typically involves the reaction of pyrrolidinone with a suitable alkylating agent. One common method is the alkylation of pyrrolidinone with 4-(dipropylamino)-2-butynyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the dipropylamino and butynyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .

Eigenschaften

CAS-Nummer

3921-99-1

Molekularformel

C14H24N2O

Molekulargewicht

236.35 g/mol

IUPAC-Name

1-[4-(dipropylamino)but-2-ynyl]pyrrolidin-2-one

InChI

InChI=1S/C14H24N2O/c1-3-9-15(10-4-2)11-5-6-12-16-13-7-8-14(16)17/h3-4,7-13H2,1-2H3

InChI-Schlüssel

IKAJETJPQJCSFV-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)CC#CCN1CCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.